Acetrizoic acid

Vue d'ensemble

Description

L’irsogladine est un inhibiteur de la phosphodiestérase principalement utilisé comme médicament anti-ulcéreux. Il est connu pour ses propriétés protectrices de la muqueuse, qui aident à traiter les ulcères peptiques et la gastrite aiguë . La formule chimique du composé est C9H7Cl2N5 et sa masse molaire est de 256,09 g/mol .

Méthodes De Préparation

La synthèse de l’irsogladine implique la réaction de condensation du 2,5-dichlorobenzonitrile avec la dicyandiamide en présence d’un catalyseur basique dans un solvant polaire aprotique. Cette réaction produit un intermédiaire, qui est ensuite recristallisé pour former le maléate d’irsogladine . La méthode de production industrielle est efficace, avec un rendement et une pureté élevés, ce qui la rend adaptée aux applications à grande échelle .

Analyse Des Réactions Chimiques

L’irsogladine subit diverses réactions chimiques, notamment :

Oxydation : L’irsogladine peut être oxydée dans des conditions spécifiques, bien que les voies d’oxydation détaillées ne soient pas largement documentées.

Réduction : Les réactions de réduction impliquant l’irsogladine sont moins courantes.

Substitution : L’irsogladine peut subir des réactions de substitution, en particulier impliquant ses atomes de chlore.

Applications de la recherche scientifique

L’irsogladine a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études impliquant des inhibiteurs de la phosphodiestérase.

Biologie : L’irsogladine est étudiée pour ses effets sur la communication cellulaire et la protection de la muqueuse.

Médecine : Il est principalement utilisé pour traiter les ulcères peptiques et la gastrite.

Industrie : La stabilité et l’efficacité de l’irsogladine la rendent précieuse dans les formulations pharmaceutiques.

Applications De Recherche Scientifique

Key Applications

-

Radiographic Imaging :

- X-ray Contrast Agent : Acetrizoic acid was predominantly used for various X-ray imaging techniques, including:

- Nephrotropic Properties :

Safety and Toxicity Concerns

Despite its effectiveness as a contrast agent, this compound was associated with significant safety concerns:

- Nephrotoxicity : Reports indicated that it could cause acute kidney injury and other renal complications, leading to its eventual withdrawal from clinical use .

- Adverse Reactions : Patients experienced hypersensitivity reactions and neurological complications, prompting healthcare providers to seek safer alternatives with lower toxicity profiles .

Comparison with Modern Contrast Agents

| Feature | This compound | Modern Agents (e.g., Iohexol) |

|---|---|---|

| Osmolality | High | Lower |

| Nephrotoxicity Risk | Significant | Reduced |

| Iodine Content | High (3 iodine atoms) | Moderate |

| Administration Route | Intravenous | Intravenous/Oral |

| Clinical Use | Limited (withdrawn) | Widely used |

Case Study 1: Renal Imaging

In early applications, this compound was used in renal imaging studies to assess kidney function through pyelography. However, numerous cases reported acute kidney injury post-administration, leading to increased scrutiny and research into safer alternatives.

Case Study 2: Angiographic Procedures

This compound facilitated angiographic evaluations of cerebral vasculature. Despite initial success in visualizing vascular structures, follow-up studies revealed a correlation between its use and adverse neurological outcomes.

Mécanisme D'action

L’irsogladine augmente la teneur intracellulaire en adénosine 3’,5’-monophosphate cyclique (AMPc) en inhibant de manière non sélective les isozymes de la phosphodiestérase. Cette action conduit à une cytoprotection gastrique, en partie médiée par l’oxyde nitrique endogène. Le composé facilite également la communication intercellulaire par jonctions communicantes et inhibe la génération d’oxygène réactif .

Comparaison Avec Des Composés Similaires

L’irsogladine est souvent comparée à d’autres agents protecteurs de la muqueuse comme l’oméprazole et le gefarnate. Contrairement à l’oméprazole, qui est un inhibiteur de la pompe à protons, l’irsogladine agit en améliorant les facteurs protecteurs de la muqueuse. Le gefarnate, un autre agent protecteur de la muqueuse, est moins efficace que l’irsogladine dans les études cliniques . Des composés similaires comprennent :

Omiprazole : Un inhibiteur de la pompe à protons utilisé pour réduire l’acide gastrique.

Gefarnate : Un agent protecteur de la muqueuse moins efficace que l’irsogladine.

Activité Biologique

Acetrizoic acid, also known as diatrizoate, is a contrast agent commonly used in medical imaging procedures, particularly in radiography and computed tomography (CT) scans. Its primary function is to enhance the visibility of internal structures in imaging studies. Beyond its application in diagnostics, this compound exhibits various biological activities that have garnered attention in recent research.

Chemical Structure and Properties

This compound is a water-soluble iodinated compound, which contributes to its effectiveness as a contrast medium. Its chemical structure includes two carboxylic acid groups and multiple iodine atoms, which are responsible for its radiopacity. The molecular formula is CHINO.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. While primarily recognized for its role as a contrast agent, it has shown potential against various pathogens. Research indicates that this compound can inhibit the growth of certain bacteria and fungi, suggesting a dual role in both diagnostic and therapeutic applications.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Neurotoxicity and Safety Profile

The neurotoxic effects of iodinated contrast media, including this compound, have been a subject of investigation. Studies suggest that while generally safe, there are instances where adverse neurological effects may occur, particularly in patients with pre-existing conditions or those receiving high doses.

Case Study: Neurotoxicity Assessment

A study assessed the neurotoxic potential of this compound by measuring its effects on brain uptake and toxicity in animal models. Results indicated that while there was some degree of neurotoxicity observed at elevated doses, the clinical implications were minimal for standard diagnostic use .

In Vivo Studies

In vivo studies have explored the pharmacokinetics and biodistribution of this compound. These studies reveal that after administration, this compound is rapidly distributed throughout the body, with significant concentrations found in organs such as the liver and kidneys. This distribution pattern is crucial for understanding both its imaging capabilities and potential systemic effects.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-life | 2 hours |

| Peak plasma concentration | 30 minutes post-administration |

| Elimination route | Renal |

The biological activity of this compound can be attributed to several mechanisms:

- Iodine Content : The high iodine content enhances X-ray absorption, making it effective as a contrast agent while potentially contributing to its antimicrobial properties.

- Cell Membrane Interaction : this compound may disrupt bacterial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that iodinated compounds can induce oxidative stress in microbial cells.

Propriétés

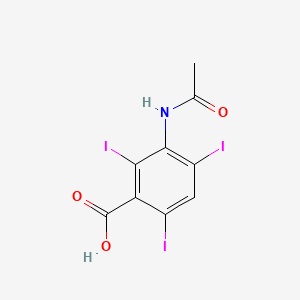

IUPAC Name |

3-acetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOGSFBXBWBTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022549 | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Iodine, a big component in acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications. | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85-36-9 | |

| Record name | Acetrizoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetrizoic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETRIAZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does acetrizoic acid interact with erythrocytes, and what are the downstream effects?

A1: this compound significantly impacts erythrocyte morphology. Scanning electron microscopy studies demonstrated that it induces a transformation of red blood cells into echinocytes, characterized by their spiky appearance. [] This morphological change can potentially affect erythrocyte function, but further research is needed to elucidate these consequences.

Q2: What are the adverse effects associated with the use of this compound as a contrast agent?

A2: this compound, classified as an ionic contrast medium, has been associated with a higher incidence of side effects compared to non-ionic alternatives like iohexol (omnipaque). [] A study comparing both agents in interventional therapy revealed a significantly lower side effect rate in the iohexol group (7.0%) compared to the this compound group (23.8%). [] While the specific nature of these side effects isn't detailed in the provided abstracts, it underscores the need for careful consideration and potential preference for non-ionic agents in clinical practice.

Q3: Has this compound found applications beyond its role as a contrast agent?

A3: Interestingly, research has explored the use of this compound in treating seroma formation, a common complication following breast cancer surgery. [] In a study, injecting this compound into the surgical cavity was compared to a novel treatment using piliated Pseudomonas aeruginosa. While both methods aimed to reduce seroma accumulation, the study highlighted the potential of alternative approaches for managing this post-operative complication. []

Q4: What analytical techniques are employed for the detection and quantification of this compound?

A4: Neutron activation analysis has proven effective in quantifying organically bound iodine, particularly within this compound. [] This highly sensitive technique allows for the complete analysis of samples in under an hour, offering a precise method for determining this compound concentrations, even within complex matrices. []

Q5: Are there any documented cases of this compound causing adverse drug reactions?

A5: Yes, a study analyzing 349 case reports revealed a range of adverse drug reactions (ADRs) attributed to meglumine diatrizoate, a compound structurally similar to this compound and often used in its salt form. [] These ADRs affected multiple systems, with the gastrointestinal system being the most frequently impacted. [] This data highlights the importance of vigilant monitoring and emphasizes the need for continued research into the safety profiles of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.